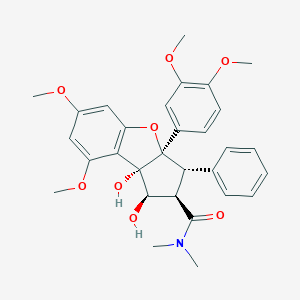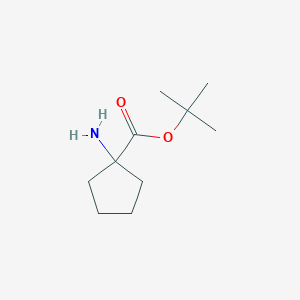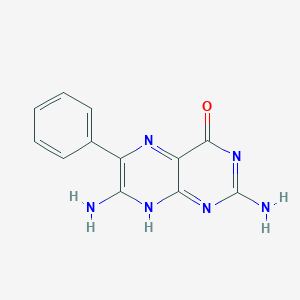
1,8-Naphthalic anhydride
Overview
Description
1,8-Naphthalic anhydride is an organic compound with the formula C₁₂H₆O₃. It is one of three isomers of naphthalic anhydride, the other two being the 1,2- and the 2,3-derivatives . This compound is primarily used as an intermediate for the synthesis of various derivatives, including naphthalimides, which are known for their optical properties .
Mechanism of Action
Target of Action
1,8-Naphthalic anhydride is a precursor to a large family of naphthalimides . These naphthalimides are used as optical brighteners , and have been widely used as fluorescent molecules in biological, chemical, and medical fields . They have been intensively investigated for their biomedical applications . In the anticancer research area, functionalized naphthalimides derivatives have attracted much attention due to their binding capability to DNA and exhibiting anticancer activities .
Mode of Action
The mode of action of this compound involves the displacement of chloride groups by amines and alkoxides . This displacement gives rise to a large family of naphthalimides . These naphthalimides have been widely used to design fluorescent chemosensors for detection of various molecules based on the change of fluorescence lifetime, the enhancing or quenching intensity of fluorescence, and the shift of emission wavelength after binding to the target molecule .
Biochemical Pathways
The biochemical pathways of this compound involve the aerobic oxidation of acenaphthene . This process leads to the formation of this compound . The compound can then be used to prepare 2,6-naphthalenedicarboxylic acid .
Pharmacokinetics
Information on the pharmacokinetics of this compound is currently limited. It is known that the compound has low solubility in aqueous media, which is a major limitation for its bio-applications .
Result of Action
The result of the action of this compound is the production of naphthalimides with high stability and various fluorescence properties . These naphthalimides show a long emission wavelength around 600 nm and high solubility in polar solvents . These unique features allow these derivatives to be used as excellent labeling reagents in the biological system .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the fluorescence properties of its derivatives can be notably interfered with by autofluorescence in living cells .
Biochemical Analysis
Biochemical Properties
1,8-Naphthalic anhydride is a precursor to a large family of naphthalimides, which are used as optical brighteners . These chloride groups are susceptible to displacement by amines and alkoxides , giving rise to a variety of biochemical interactions
Cellular Effects
Its derivatives, such as naphthalimides, have been intensively investigated for their biomedical applications . They have been used as fluorescent molecules in biological, chemical, and medical fields due to their high stability and various fluorescence properties under different conditions . They have also been used as labeling reagents, solar energy collectors, fluorescent dyes, and reagents for cellular imaging .
Molecular Mechanism
Its derivatives, such as naphthalimides, have been widely used to design fluorescent chemosensors for detection of various molecules based on the change of fluorescence lifetime, the enhancing or quenching intensity of fluorescence, and the shift of emission wavelength after binding to the target molecule .
Temporal Effects in Laboratory Settings
Its derivatives, such as naphthalimides, show high stability and various fluorescence properties under different conditions . They have been synthesized via an aromatic nucleophilic substitution reaction and their photophysical properties have been investigated in various media .
Metabolic Pathways
It is known that 2,6-naphthalenedicarboxylic acid can be prepared from this anhydride .
Preparation Methods
1,8-Naphthalic anhydride is typically prepared by the aerobic oxidation of acenaphthene . The reaction involves the use of oxygen or air as the oxidizing agent, often in the presence of a catalyst. Industrial production methods may vary, but the general approach involves similar oxidation processes.
Chemical Reactions Analysis
1,8-Naphthalic anhydride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can react with amines and alkoxides to form naphthalimides.
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form naphthalene-1,8-dicarboxylic acid.
Nucleophilic Displacement: The chloride groups in its derivatives are susceptible to displacement by nucleophiles.
Common reagents used in these reactions include amines, alkoxides, and water. Major products formed from these reactions include naphthalimides and naphthalene-1,8-dicarboxylic acid .
Scientific Research Applications
1,8-Naphthalic anhydride and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates for the synthesis of various compounds, including dyes and pigments.
Biology: Naphthalimide derivatives are used as fluorescent probes for imaging and detection of metal ions.
Medicine: Some derivatives have shown potential as anticancer agents due to their ability to bind to DNA.
Industry: Used in the production of optical brighteners and organic light-emitting diodes (OLEDs)
Comparison with Similar Compounds
1,8-Naphthalic anhydride is unique compared to its isomers (1,2- and 2,3-naphthalic anhydrides) due to its specific reactivity and applications . Similar compounds include:
1,2-Naphthalic Anhydride: Another isomer with different reactivity and applications.
2,3-Naphthalic Anhydride: Also an isomer with distinct properties.
1,8-Naphthalimide Derivatives: These compounds are widely used in various applications, including as fluorescent dyes and anticancer agents
This compound stands out due to its specific use in the synthesis of naphthalimides and its applications in high-tech fields such as OLEDs and optical brighteners .
Properties
IUPAC Name |
3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6O3/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(14)15-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSMWKLPSNHDHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)OC(=O)C3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4026505 | |
| Record name | 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4026505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Light tan solid; [HSDB] Tan powder; Decomposed by water; [MSDSonline] | |
| Record name | 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,8-Naphthalic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6294 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
272 °C, 272 degree C (open cup) | |
| Record name | 1,8-Naphthalic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6294 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | NAPHTHALIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7371 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly sol in acetic acid; very soluble in ether and alcohol., Practically insoluble in water | |
| Record name | NAPHTHALIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7371 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000041 [mmHg] | |
| Record name | 1,8-Naphthalic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6294 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Light tan crystalline solid, Needles in alcohol | |
CAS No. |
81-84-5, 34314-32-4 | |
| Record name | Naphthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalenedicarboxylic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034314324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Naphthalic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5747 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4026505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene-1,8-dicarboxylic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAPHTHALIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32RS852X55 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NAPHTHALIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7371 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
273-274 °C | |
| Record name | NAPHTHALIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7371 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,8-Naphthalic anhydride?
A1: this compound has the molecular formula C12H6O3 and a molecular weight of 198.17 g/mol.
Q2: What spectroscopic data are available for characterizing this compound?
A2: Researchers commonly employ techniques like 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry to characterize this compound and its derivatives. [, , , , , , , , , ] These methods provide insights into the compound's structure, purity, and interactions with other molecules.
Q3: How does the solubility of this compound vary in different solvents?
A3: this compound exhibits varying solubilities depending on the solvent. It shows higher solubility in acetone compared to methanol, ethanol, and acetic acid. [] This solubility difference is crucial for selecting appropriate solvents in reactions and purification processes.
Q4: What is known about the thermal stability of this compound and its derivatives?
A4: Studies have shown that this compound derivatives, particularly phthaloperinone dyes incorporating this moiety, possess excellent thermal stability. These dyes retain significant weight even at temperatures up to 450°C. []
Q5: Can this compound act as a catalyst or promote specific chemical reactions?
A5: While not a catalyst itself, this compound plays a crucial role in synthesizing compounds with catalytic properties. For example, it is a precursor for creating trithio-1,8-naphthalic anhydride, a compound that undergoes Diels-Alder reactions with electron-deficient alkenes, yielding novel fused heterocyclic compounds with potential catalytic applications. [, ]
Q6: How does the structure of this compound lend itself to the synthesis of metallacycles?
A6: The anhydride functionality in this compound readily undergoes ring-opening reactions with metal acetates in the presence of ancillary ligands like 2,2′-bipyridine or 1,10-phenanthroline. This reaction leads to the formation of di-, tetra-, and hexanuclear metallacycles of various metals, including Co2+, Ni2+, and Zn2+ []. These metallacycles hold potential in areas like catalysis and materials science.
Q7: Have computational methods been used to study this compound and its derivatives?
A7: Yes, researchers utilize computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to understand the electronic structures and properties of this compound derivatives. [] These calculations provide valuable insights into their electronic absorption properties, charge-transfer characteristics, and potential applications in areas like organic electronics.
Q8: How do substituents on the this compound core influence its properties?
A8: Introducing different substituents at the 3- or 4-position of this compound significantly impacts its photophysical and electrochemical properties. For instance, incorporating aryl groups with varying donor strengths via Stille coupling affects the energy levels and charge-transfer characteristics of the resulting molecules. [] This fine-tuning through structural modifications is crucial for tailoring the compound for specific applications like fluorescent probes and dyes.
Q9: How does the presence of a nitro group affect the reactivity of this compound?
A9: The introduction of a nitro group increases the electrophilicity of the anhydride moiety, making it more reactive towards nucleophiles like amines. This effect is exploited in the synthesis of various derivatives, including those with potential biological activity. [, , ]
Q10: What strategies are employed to enhance the stability or solubility of this compound derivatives?
A10: Researchers explore strategies like forming quaternary ammonium salts in the alkyl chain at the 4-position of this compound to enhance water solubility, particularly for applications like fluorescent dyes in biological systems. [] Additionally, incorporating this compound units into polymer structures can improve stability and processability for various materials science applications. [, ]
Q11: What are the applications of this compound derivatives in material science?
A11: this compound derivatives find use in developing luminescent materials, including those for organic light-emitting diodes (OLEDs), fluorescent sensors, and security inks. [, , , ] Their tunable fluorescence properties and ability to form complexes with various metal ions make them attractive for these applications.
Q12: How is this compound utilized in the synthesis of fluorescent probes?
A12: Researchers functionalize this compound with various groups to create fluorescent probes for biological applications. These probes can detect specific analytes, including metal ions and biomolecules, with high sensitivity and selectivity. [, ]
Q13: What is the role of this compound in agricultural research?
A13: this compound acts as a herbicide safener, mitigating the phytotoxic effects of certain herbicides like barban and butachlor in crops like rice and oats. [, , , ] Its mechanism involves enhancing the activity of detoxifying enzymes in plants, thereby reducing herbicide injury.
Q14: Has this compound shown potential in biomedical applications?
A14: While not a drug itself, derivatives of this compound exhibit promising biological activities. Some derivatives show antimicrobial activity against various bacteria, yeasts, and molds, highlighting their potential as lead compounds for developing new antimicrobial agents. []
Q15: What is known about the environmental fate and degradation of this compound and its derivatives?
A15: While specific information on the environmental fate of this compound is limited in the provided research, some studies suggest its potential presence as a secondary atmospheric pollutant, particularly as this compound. [] This finding underscores the need for further research into its environmental persistence, degradation pathways, and potential ecological effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



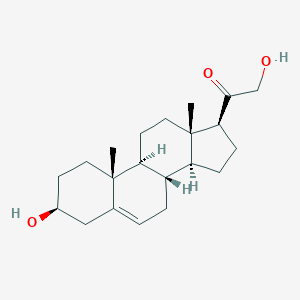
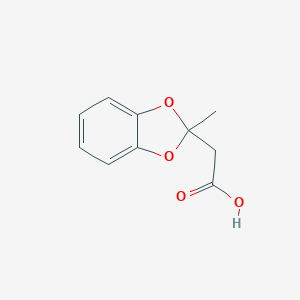
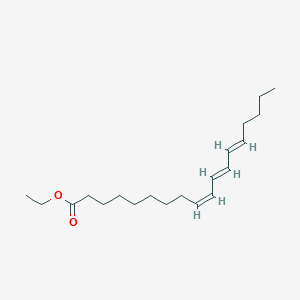
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[2-(oxiran-2-yl)ethoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B45174.png)
